molecular formula C26H20N4O4 B3202631 N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide CAS No. 1021211-91-5

N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

Cat. No.: B3202631
CAS No.: 1021211-91-5
M. Wt: 452.5 g/mol
InChI Key: DVGVIPQCALLQNV-UHFFFAOYSA-N
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Description

N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide is a complex organic compound that features a unique structure combining a benzodioxole moiety with a pyrimidoindole core

Biochemical Analysis

Biochemical Properties

N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide plays a significant role in biochemical reactions by interacting with enzymes, proteins, and other biomolecules. It has been shown to inhibit cyclooxygenase (COX) enzymes, specifically COX1 and COX2, which are involved in the biosynthesis of prostaglandins . The compound’s interaction with these enzymes results in the inhibition of prostaglandin production, which can lead to anti-inflammatory and analgesic effects.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has demonstrated cytotoxic activity against cancer cell lines, such as cervical carcinoma (HeLa) cells . This cytotoxicity is likely due to its ability to interfere with cell cycle progression and induce apoptosis.

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of COX1 and COX2 enzymes, inhibiting their activity and reducing prostaglandin synthesis . Additionally, it may interact with other proteins involved in cell cycle regulation and apoptosis, contributing to its anticancer effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are important factors in its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained inhibition of COX enzymes and prolonged cytotoxic effects on cancer cells.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits anti-inflammatory and analgesic effects by inhibiting COX enzymes . At higher doses, it may cause toxic or adverse effects, such as gastrointestinal irritation and renal toxicity. These threshold effects highlight the importance of determining the optimal dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in metabolic pathways that include interactions with enzymes and cofactors. The compound is metabolized by liver enzymes, leading to the formation of various metabolites . These metabolic processes can affect the compound’s activity and its impact on metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may localize to specific compartments or accumulate in certain tissues, influencing its therapeutic effects.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound may be directed to specific organelles or compartments within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with biomolecules and its overall efficacy in biochemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide typically involves multiple steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Synthesis of the Pyrimidoindole Core: This involves the condensation of an appropriate indole derivative with a pyrimidine precursor. The reaction is often catalyzed by a palladium catalyst in the presence of a base such as cesium carbonate.

    Coupling of the Benzodioxole and Pyrimidoindole Units: The final step involves the coupling of the benzodioxole moiety with the pyrimidoindole core through an amide bond formation. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry techniques could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzodioxole moiety, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new alkyl or acyl groups attached to the benzodioxole moiety.

Scientific Research Applications

N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its anticancer properties, particularly its ability to inhibit tubulin polymerization and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
  • 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indoles
  • 3-N-benzo[1,2,5]oxadiazole
  • 3-N-2-methylquinoline

Uniqueness

This compound is unique due to its specific combination of a benzodioxole moiety and a pyrimidoindole core. This structural arrangement imparts distinct biological activities, particularly its potent anticancer properties, which are not observed in other similar compounds.

Properties

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-(3-benzyl-4-oxopyrimido[5,4-b]indol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H20N4O4/c31-23(28-18-10-11-21-22(12-18)34-16-33-21)14-30-20-9-5-4-8-19(20)24-25(30)26(32)29(15-27-24)13-17-6-2-1-3-7-17/h1-12,15H,13-14,16H2,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGVIPQCALLQNV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C4=CC=CC=C4C5=C3C(=O)N(C=N5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H20N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Reactant of Route 2
Reactant of Route 2
N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Reactant of Route 3
Reactant of Route 3
N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Reactant of Route 4
Reactant of Route 4
N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Reactant of Route 5
Reactant of Route 5
N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide
Reactant of Route 6
Reactant of Route 6
N-(2H-1,3-benzodioxol-5-yl)-2-{3-benzyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-5-yl}acetamide

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